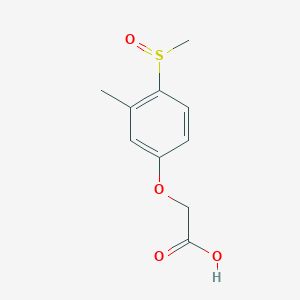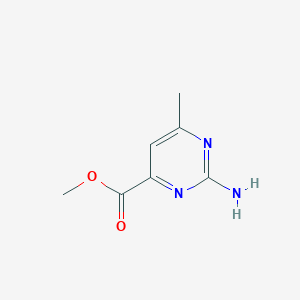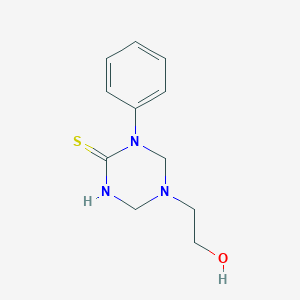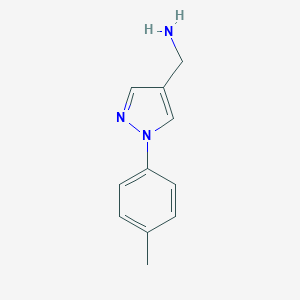![molecular formula C16H20N8O B397127 1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-3-phenylimidazolidin-4-one CAS No. 127531-80-0](/img/structure/B397127.png)
1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-3-phenylimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-3-phenylimidazolidin-4-one is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethylamino groups and an imidazolidinone moiety
Vorbereitungsmethoden
The synthesis of 1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-3-phenylimidazolidin-4-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is typically synthesized through the trimerization of cyanogen chloride or cyanamide. This process involves the reaction of these precursors under controlled conditions to form the triazine core.
Substitution with Dimethylamino Groups: The triazine core is then substituted with dimethylamino groups. This step often involves the use of dimethylamine and a suitable catalyst to facilitate the substitution reaction.
Formation of the Imidazolidinone Moiety: The final step involves the formation of the imidazolidinone moiety. This can be achieved through the reaction of the substituted triazine with an appropriate imidazolidinone precursor under specific conditions.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity. This can include the use of advanced catalytic systems and reaction optimization techniques.
Analyse Chemischer Reaktionen
1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-3-phenylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents. This can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can result in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-3-phenylimidazolidin-4-one has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic structures. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-3-phenylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: The compound may bind to specific enzymes or receptors, inhibiting their activity or modulating their function. This can lead to changes in cellular processes and biochemical pathways.
Pathways Involved: The compound may affect various signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response. By modulating these pathways, the compound can exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-3-phenylimidazolidin-4-one can be compared with other similar compounds, such as:
1,3,5-Triazine Derivatives: Compounds with similar triazine cores but different substituents. These compounds may exhibit different chemical and biological properties.
Imidazolidinone Derivatives: Compounds with similar imidazolidinone moieties but different substituents. These compounds may have different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
127531-80-0 |
|---|---|
Molekularformel |
C16H20N8O |
Molekulargewicht |
340.38g/mol |
IUPAC-Name |
1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-3-phenylimidazolidin-4-one |
InChI |
InChI=1S/C16H20N8O/c1-21(2)14-18-15(22(3)4)20-16(19-14)23-10-12(25)24(13(23)17)11-8-6-5-7-9-11/h5-9,17H,10H2,1-4H3 |
InChI-Schlüssel |
GNZMXKCHEUKJSZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=NC(=N1)N2CC(=O)N(C2=N)C3=CC=CC=C3)N(C)C |
Kanonische SMILES |
CN(C)C1=NC(=NC(=N1)N2CC(=O)N(C2=N)C3=CC=CC=C3)N(C)C |
Löslichkeit |
8.4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-allyl-N-[4-(2-chloro-4,6-dimethylphenoxy)butyl]amine](/img/structure/B397044.png)





![N-allyl-N-[3-(4-chloro-3-methylphenoxy)propyl]amine](/img/structure/B397055.png)


![2-({[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B397063.png)
![[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B397065.png)
![2-({[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B397066.png)

![2-({[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B397069.png)
